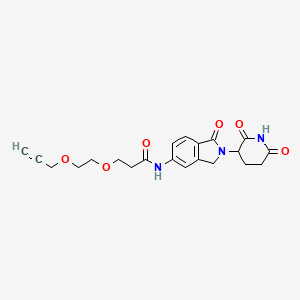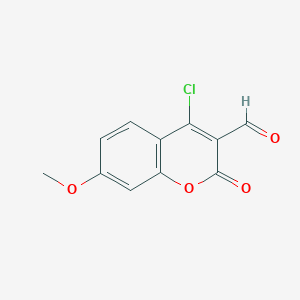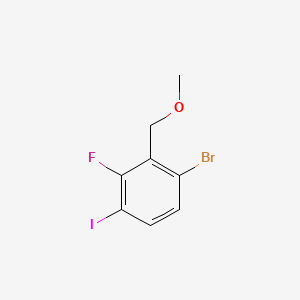
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a methoxymethyl-substituted benzene, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: The compound can participate in Sonogashira or Heck coupling reactions, forming carbon-carbon bonds with alkynes or alkenes
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halogenating Agents: NBS, Selectfluor, ICl for halogenation.
Oxidizing Agents: KMnO4, CrO3 for oxidation reactions.
Major Products:
Substituted Benzenes: Products of substitution reactions.
Aryl or Vinyl Derivatives: Products of coupling reactions.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodobenzene: Similar structure but lacks the fluorine and methoxymethyl groups.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks bromine and methoxymethyl groups.
1-Bromo-3-fluoro-2-iodobenzene: Similar but lacks the methoxymethyl group.
Uniqueness: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is unique due to the combination of three different halogens and a methoxymethyl group on the benzene ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7BrFIO |
|---|---|
Poids moléculaire |
344.95 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-4-5-6(9)2-3-7(11)8(5)10/h2-3H,4H2,1H3 |
Clé InChI |
ZHMOHOWECACHIX-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=CC(=C1F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



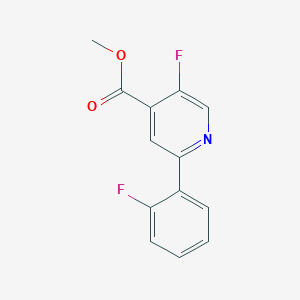



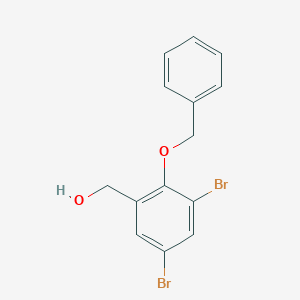
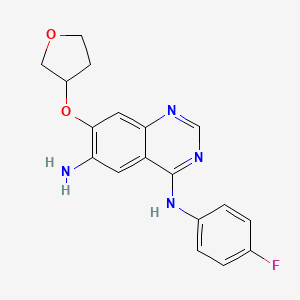




![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
